molecular formula C18H21N3O3 B7884493 [3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B7884493
M. Wt: 327.4 g/mol
InChI Key: FHYXPRPHSVHRFO-UHFFFAOYSA-N
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Description

[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid: is a complex organic compound that features a piperidine ring, a pyridazine ring, and an acetic acid moiety

Properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17-7-6-16(19-21(17)13-18(23)24)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYXPRPHSVHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving benzylamine, formaldehyde, and a ketone.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed via a cyclization reaction involving hydrazine and a diketone.

    Coupling of the Rings: The piperidine and pyridazine rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The benzyl group on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.

    Receptor Binding: It may act as a ligand for certain receptors in the central nervous system.

Medicine:

    Therapeutic Agents: The compound is being investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.

    Drug Delivery: It can be used as a building block in the design of prodrugs for targeted drug delivery.

Industry:

    Pharmaceuticals: The compound is of interest in the pharmaceutical industry for the development of new drugs.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of [3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects through:

    Receptor Binding: The compound binds to specific receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It inhibits enzymes involved in the metabolism of neurotransmitters, leading to increased levels of these neurotransmitters in the brain.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

    [3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness:

    Structural Features: The presence of both piperidine and pyridazine rings in the same molecule is relatively unique and contributes to its distinct chemical properties.

    Biological Activity: The specific combination of functional groups in this compound may result in unique biological activities compared to similar compounds.

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